

# Understanding the L28R Mutation & Resistance Mechanism

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

[Get Quote](#)

**Q: What is the fundamental mechanism of trimethoprim (TMP) resistance in the E. coli L28R DHFR mutant?**

Unlike most resistance mutations that reduce a drug's binding affinity, the **L28R mutant employs a unique, indirect mechanism**. Research shows that the mutation does not significantly weaken TMP binding but instead **increases the enzyme's affinity for its natural substrate, dihydrofolate (DHF)** [1] [2].

The substitution of Leucine for Arginine at position 28 creates a new, positively charged residue in the active site. This arginine side chain dynamically forms extra hydrogen bonds with the glutamate tail of the DHF substrate [3] [4]. This leads to prolonged binding of the substrate and product, which allows the enzyme to maintain a sufficient product formation rate even in the presence of the competitive inhibitor TMP [2]. In essence, the resistant mutant "outcompetes" the drug by holding onto its substrate more tightly.

## Experimental Approaches to Overcome L28R Resistance

**Q: What strategies have been successful in developing inhibitors against L28R-containing strains?**

A primary strategy has been to design drug derivatives that target the unique structural features of the mutant enzyme.

**1. Targeted Inhibitor Design: 4'-DTMP** The most prominent example is the development of **4'-desmethyltrimethoprim (4'-DTMP)** [4]. This derivative was rationally designed based on the crystal structure of the L28R mutant.

- **Design Rationale:** The arginine side chain at position 28 is oriented toward the tail of the TMP molecule. Replacing the non-polar methyl group at the 4' position of TMP with a polar hydroxyl group was predicted to introduce new, favorable electrostatic or hydrogen-bonding interactions with the arginine residue [4].
- **Experimental Workflow:** The following diagram outlines the key steps in the design and validation of such a targeted inhibitor.



[Click to download full resolution via product page](#)

**2. Broad-Spectrum DHFR Inhibitors** Another approach is to discover compounds that can inhibit both the wild-type DHFR and a spectrum of known TMP-resistant mutants, including L28R. One study used an

integrated computational and experimental workflow to identify a novel compound, **CD15-3** [5].

- **Methodology:** The researchers performed a structure-based virtual screen of large compound libraries against the wild-type enzyme, followed by molecular dynamics simulations and binding free energy predictions [5].
- **Outcome:** Compound CD15-3 was found to inhibit not only WT DHFR but also the TMP-resistant variants L28R, P21L, and A26T [5]. Notably, resistance to CD15-3 emerged much more slowly than to TMP in evolution experiments, and resistant strains did not have mutations in the *folA* (DHFR) gene but rather showed gene duplications of several efflux pumps [5].

## Key Experimental Data & Protocols

The table below summarizes quantitative data and experimental findings for the key compounds discussed.

| Compound                           | Target DHFR          | Key Experimental Findings                                                                                                                                                       | Reference |
|------------------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Trimethoprim (TMP)                 | Wild-Type (WT)       | Standard inhibitor; efficacy against WT <i>E. coli</i> .                                                                                                                        | [4]       |
|                                    | L28R Mutant          | <b>~30-90 fold reduced efficacy</b> against isogenic <i>E. coli</i> -L28R compared to WT.                                                                                       | [4]       |
| 4'-Desmethyltrimethoprim (4'-DTMP) | Wild-Type (WT)       | Efficacy <b>indistinguishable from TMP</b> against WT <i>E. coli</i> .                                                                                                          | [4]       |
|                                    | L28R Mutant          | <b>30-90 fold enhanced antimicrobial activity</b> against <i>E. coli</i> -L28R compared to TMP. Binds DHFR <sub>L28R</sub> with <b>~2x higher affinity (lower Ki)</b> than TMP. | [4]       |
| CD15-3                             | WT, L28R, P21L, A26T | <b>IC50 of 50–75 µM</b> against WT and TMP-resistant strains. <b>Dramatically delayed resistance</b> in evolution experiments.                                                  | [5]       |

### Detailed Experimental Protocols:

## 1. Measuring In Vitro Binding Affinity ( $K_i$ )

- **Purpose:** To determine the inhibition constant of a compound (e.g., TMP or 4'-DTMP) for purified DHFR enzyme.
- **Method:** Use purified WT or mutant DHFR proteins. Enzymatic activity is measured by monitoring the oxidation of NADPH to NADP<sup>+</sup> (absorbance decrease at 340 nm) in the presence of varying concentrations of the inhibitor and the substrate DHF. The  $K_i$  value can be calculated by fitting the data to a model for competitive inhibition [4].

## 2. Laboratory Evolution Experiments

- **Purpose:** To study the rate and pathways of resistance evolution under drug pressure.
- **Method:** Use an automated continuous culture device like the **morbidostat**. It maintains a nearly constant selection pressure by dynamically adjusting the antibiotic concentration in bacterial cultures based on their growth. This allows for real-time observation of ascending resistance and the identification of acquired mutations through whole-genome sequencing [5] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Increased substrate affinity in the Escherichia coli L dihydrofolate... 28 R [research.rug.nl]
2. Increased substrate affinity in the Escherichia coli L dihydrofolate... 28 R [pubs.rsc.org]
3. Barrier to Kinetic Inhibition Is Manipulated by Dynamical... Enzyme [pmc.ncbi.nlm.nih.gov]
4. A trimethoprim derivative impedes antibiotic resistance evolution [nature.com]
5. Development of antibacterial compounds that constrain evolutionary... [elifesciences.org]

To cite this document: Smolecule. [Understanding the L28R Mutation & Resistance Mechanism].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b615757#overcoming-l28r-dhfr-mutation-in-resistance-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)